Acetamide-d5

Overview

Description

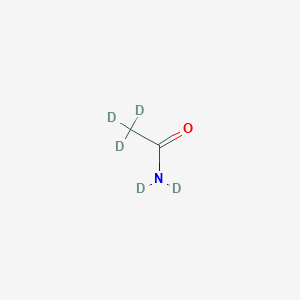

Acetamide-d5 (CAS: 33675-83-1) is a deuterated analog of acetamide, where five hydrogen atoms are replaced with deuterium (D). Its molecular formula is C₂D₅NO, with a molecular weight of 64.09 g/mol . The deuterium atoms are positioned at the methyl group (2,2,2-D₃) and the amide nitrogen (N,N-D₂), as indicated by its SMILES notation: [2H]C([2H])([2H])C(N([2H])[2H])=O . This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as an internal standard or isotopic tracer due to its high isotopic purity (≥99 atom% D) . Its stability under standard storage conditions (+4°C) and compatibility with analytical workflows make it indispensable in pharmaceutical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamide-d5 can be synthesized through the deuteration of acetamide. One common method involves the reaction of acetamide with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes often use deuterium gas (D2) and a suitable catalyst to achieve high yields of the deuterated product. The reaction conditions are carefully controlled to optimize the deuterium incorporation and minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions: Acetamide-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deuterated acetic acid (CD3COOD) under specific conditions.

Reduction: It can be reduced to form deuterated methylamine (CD3ND2) using reducing agents like lithium aluminum deuteride (LiAlD4).

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under mild to moderate conditions.

Major Products Formed:

Oxidation: Deuterated acetic acid (CD3COOD)

Reduction: Deuterated methylamine (CD3ND2)

Substitution: Various deuterated derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

Stable Isotope Labeling:

Acetamide-d5 is primarily used as a stable isotope-labeled internal standard in quantitative mass spectrometry. Its deuterated nature allows for accurate quantification of metabolites and other compounds by compensating for matrix effects and ion suppression in complex biological samples. For instance, it has been employed in studies quantifying tryptophan catabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) .

Case Study: Tryptophan Metabolism Analysis

In a study validating a methodology for quantifying tryptophan metabolites, this compound served as an internal standard. The research demonstrated the method's effectiveness across various physiological matrices (serum, urine, intestinal contents, and liver) . The use of this compound facilitated the detection of low concentrations of metabolites with high accuracy.

Pharmacological Research

Drug Development:

Acetamide derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities. Research has shown that certain acetamide derivatives exhibit promising antimicrobial effects against both Gram-positive and Gram-negative bacteria . this compound can be utilized in the synthesis of these derivatives to study structure-activity relationships (SAR) more effectively.

Case Study: Anticancer Activity

One study focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed that some compounds demonstrated significant cytotoxicity against breast cancer cell lines . The incorporation of this compound in these studies aids in understanding the mechanism of action and enhancing the efficacy of potential drug candidates.

Biochemical Studies

Metabolic Pathway Exploration:

this compound is useful in metabolic studies where tracking metabolic pathways is crucial. Its deuterated form allows researchers to trace the compound through various biochemical processes without interfering with the natural isotopic composition of the biological samples.

Case Study: Antioxidant Activity Assessment

Research on acetamide derivatives indicated their potential antioxidant activities. By using this compound as a reference compound, researchers could assess the efficacy of new derivatives in scavenging free radicals and reducing oxidative stress . This application is particularly relevant in developing therapeutics for diseases linked to oxidative damage.

Chemical Synthesis

Synthesis of Novel Compounds:

this compound can be used as a starting material in chemical syntheses aimed at creating new compounds with desired biological activities. Its unique isotopic labeling provides insights into reaction mechanisms and product formation pathways.

Mechanism of Action

The mechanism of action of acetamide-d5 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in this compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to trace and study these processes in detail. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Comparison with Similar Deuterated Acetamides

Acetamide-2,2,2-d3 (CAS: 23724-60-9)

- Molecular Formula : CD₃CONH₂

- Molecular Weight : 62.08 g/mol

- Deuterium Positions : Methyl group (2,2,2-D₃) only .

- Applications : Primarily used in organic synthesis and mechanistic studies where partial deuteration suffices.

- Cost : 500 mg priced at ¥38,500 (vs. ¥46,200 for Acetamide-d5) .

- Advantage : Lower cost due to fewer deuterium substitutions.

Acetamide-15N (CAS: 1449-72-5)

- Molecular Formula: C₂H₅¹⁵NO

- Molecular Weight : 59.07 g/mol

- Isotopic Label : Nitrogen-15 (¹⁵N) instead of deuterium .

- Applications : Isotopic tracing in nitrogen metabolism studies, particularly in environmental and agricultural chemistry.

- Limitation: Not suitable for NMR applications requiring deuterium-based signal splitting.

Comparison with Non-Deuterated Analogues

Acetamide (CAS: 60-35-5)

- Molecular Formula: C₂H₅NO

- Molecular Weight : 59.07 g/mol .

- Applications : Industrial synthesis of plastics, dyes, and pharmaceuticals. Lacks isotopic labeling, making it unsuitable for advanced analytical techniques .

- Safety : Classified under EC 200-473-5 with stricter handling requirements compared to deuterated versions .

Dimethyl Acetamide (DMAC, CAS: 127-19-5)

- Molecular Formula: C₄H₉NO

- Molecular Weight : 87.12 g/mol .

- Applications : Solvent in polymer production and drug formulation.

- Health Risks : Higher toxicity (neurotoxic and hepatotoxic) compared to this compound, necessitating stringent exposure controls .

Analytical Chemistry

Biological Activity

Acetamide-d5, a deuterated derivative of acetamide, is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C2H5D5NO) is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification can influence its pharmacokinetic properties, making it a valuable tool in biological studies, particularly in tracing metabolic pathways and understanding drug interactions.

1. Antimicrobial Activity

Research has indicated that acetamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that novel acetamide derivatives showed potent antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were notably lower than those of traditional antibiotics like chloramphenicol, indicating a promising alternative for antimicrobial therapy .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | <5 | E. coli |

| This compound | <10 | S. aureus |

2. Anticancer Potential

Acetamides have been explored for their anticancer activities. A study on various acetamide derivatives showed effectiveness against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of acetamides as chemotherapeutic agents .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis |

| A549 | 20 | Cell Cycle Arrest |

3. Neuroprotective Effects

The neuroprotective effects of acetamides have also been noted in several studies. This compound has shown potential in mitigating oxidative stress-induced neuronal damage, suggesting its utility in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside conventional antibiotics against biofilm-forming bacteria. The results indicated that this compound significantly reduced biofilm formation by up to 85% compared to standard treatments, showcasing its potential as an effective antibacterial agent .

Case Study 2: Cancer Cell Line Testing

In vitro studies involving this compound demonstrated its ability to inhibit cancer cell proliferation effectively. The compound was subjected to MTT assays across multiple cancer cell lines, revealing a dose-dependent response with IC50 values indicative of significant anticancer activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in cancer metabolism and bacterial resistance mechanisms, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. How is Acetamide-d5 synthesized and characterized to ensure isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium exchange reactions using deuterated precursors (e.g., D₂O or deuterated acetic acid). Isotopic purity (≥99 atom% D) is confirmed via ¹H/²H NMR spectroscopy (absence of proton signals) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic distribution patterns. Cross-referencing with standardized databases (e.g., NIST Chemistry WebBook) ensures accuracy . Purity is further validated using Karl Fischer titration for residual moisture analysis, critical for hygroscopic deuterated compounds.

Q. What experimental protocols ensure reproducibility in this compound-based kinetic studies?

- Methodological Answer : Key steps include:

- Controlled deuteration : Document reaction conditions (temperature, solvent, catalyst) to ensure consistent deuterium incorporation .

- Calibration standards : Use internal deuterated standards (e.g., DMSO-d₆) for NMR quantification.

- Replicate experiments : Perform triplicate runs with statistical analysis (e.g., standard deviation) to account for variability .

- Detailed reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw data tables and spectral annotations in supplementary materials .

Advanced Research Questions

Q. How do isotopic effects of this compound influence reaction mechanisms in organocatalysis?

- Methodological Answer : Investigate kinetic isotope effects (KIEs) by comparing reaction rates with protonated acetamide. Key steps:

- Computational modeling : Use DFT calculations to predict deuterium-induced energy barriers (e.g., B3LYP/6-31G* basis sets).

- Experimental validation : Monitor reaction intermediates via in-situ IR spectroscopy or cryogenic trapping for NMR analysis.

- Data interpretation : Correlate KIE values (>1.0 indicates primary isotope effects) with transition-state geometry changes .

Q. How can researchers resolve contradictions in spectroscopic data for this compound in complex matrices?

- Methodological Answer : Address discrepancies (e.g., unexpected proton signals in deuterated solvents) by:

- Sample purity checks : Re-analyze via HPLC-MS to detect non-deuterated impurities .

- Solvent effects : Test deuterated vs. protonated solvents to rule out exchange reactions.

- Collaborative validation : Cross-check data with independent labs using standardized protocols .

Q. What strategies optimize this compound use in metabolic flux analysis (MFA) studies?

- Methodological Answer :

- Labeling efficiency : Pre-treat biological systems with deuterium-depleted media to minimize background noise.

- LC-MS/MS workflows : Use multiple reaction monitoring (MRM) for selective detection of deuterated metabolites.

- Data normalization : Apply correction factors for natural isotope abundance using software tools (e.g., IsoCor) .

Q. Data Presentation and Reproducibility

Q. How should researchers document this compound experimental data to meet journal standards?

- Methodological Answer :

- Structured reporting : Separate main findings (≤5 key datasets) from supplementary raw data (e.g., NMR spectra, chromatograms) .

- Metadata inclusion : Specify instrument parameters (e.g., NMR field strength, MS ionization mode) and batch-specific purity certificates .

- Ethical compliance : Disclose deuterium sourcing and synthesis protocols to enable replication .

Q. What statistical methods are appropriate for analyzing isotopic distribution data in this compound studies?

- Methodological Answer :

- Error propagation : Use Monte Carlo simulations to quantify uncertainty in deuterium enrichment levels.

- Multivariate analysis : Apply PCA or PLS-DA to differentiate spectral patterns between deuterated/protonated forms .

Q. Tables for Quick Reference

| Parameter | Analytical Technique | Key Reference |

|---|---|---|

| Isotopic Purity (≥99 atom% D) | ¹H/²H NMR, HRMS | |

| Residual Moisture | Karl Fischer Titration | |

| Kinetic Isotope Effects (KIE) | DFT Modeling + In-situ IR/NMR |

Properties

IUPAC Name |

N,N,2,2,2-pentadeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-OMNVKBNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583752 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33675-83-1 | |

| Record name | (~2~H_5_)Acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.